Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate
Overview
Description
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate typically involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Dimethylformamide (DMF), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2 by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal drug with a triazole ring.
Voriconazole: Another antifungal agent with a similar triazole structure.
Trazodone: An antidepressant that also contains a triazole moiety.
Uniqueness
What sets Methyl [(2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate apart is its unique combination of a triazole ring fused with a quinazoline moiety. This structure provides it with distinct chemical properties and potential biological activities that are not commonly found in other triazole-containing compounds .
Properties
IUPAC Name |
methyl 2-[(2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-24-14(23)10-25-17-19-13-5-3-2-4-12(13)16-20-15(21-22(16)17)11-6-8-18-9-7-11/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVPBKZBQOPNFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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